Monuril

Description

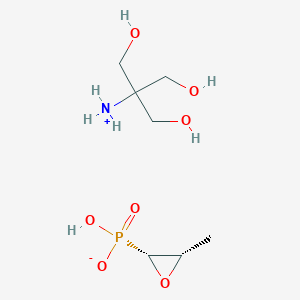

Structure

2D Structure

Properties

IUPAC Name |

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJIMDIBFFHQDW-LMLSDSMGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectory and Foundational Discoveries of Fosfomycin

Origin of Isolation and Initial Characterization

The discovery of fosfomycin (B1673569) was a significant milestone in the search for new antimicrobial agents. Its origin lies in the natural products produced by certain microorganisms.

Identification from Streptomyces fradiae Fermentation Broths

Fosfomycin was first isolated in 1969 from the fermentation broths of Streptomyces fradiae. microbiologyresearch.orgwikipedia.orgnih.govtaylorandfrancis.comrcsb.orgnih.govasm.orgseq.esinfectopharm.com Specifically, the strain Streptomyces fradiae (ATCC 21096) was identified as a producer of this antibiotic. nih.govasm.org The initial identification involved screening broth cultures for their ability to induce the formation of spheroplasts in growing bacteria, indicating interference with bacterial cell wall synthesis. wikipedia.orgnih.govrsc.org Fosfomycin is also produced by other Streptomyces species, including Streptomyces viridochromogenes and Streptomyces wedmorensis, as well as Pseudomonas syringae. nih.govrcsb.orgasm.orginfectopharm.com

Collaborative Research Frameworks Leading to Discovery

The discovery of fosfomycin was the result of a collaborative effort between Merck and Co. in the United States and Spain's Compañía Española de Penicilina y Antibióticos (CEPA). wikipedia.orgnih.govrsc.orgclinsurggroup.comproquest.com This joint program led to the isolation, characterization, and development of the compound. rsc.org Spanish microbiologists from CEPA played a crucial role, with Sagrario Mochales del Val identifying the Streptomyces fradiae strain in 1966 and sending it to Merck for further investigation. clinsurggroup.com The findings were published in a series of papers in 1969, with eleven North American researchers and three Spanish researchers listed as authors on one key publication. wikipedia.orgclinsurggroup.com

Geographic Context of Primary Isolate Acquisition

The specific soil sample from which the producing strain of Streptomyces fradiae was isolated had a defined geographic origin. The sample was collected on the southern slope of Mount Montgó in Jávea (Alicante), Spain. clinsurggroup.comresearchgate.net This geographic context highlights the role of natural environments as sources for novel antimicrobial compounds.

Nomenclature Evolution: From Phosphonomycin to Fosfomycin

Upon its discovery, fosfomycin was initially known by several names, including phosphonomycin and antibiotic 833A. microbiologyresearch.orgwikipedia.orgnih.govnih.govclinsurggroup.comnih.govpharmaffiliates.com The name evolved over time, with "fosfomycin" becoming the established international non-proprietary name (INN). pharmaffiliates.comhres.ca The change in nomenclature reflects the process of standardizing drug names for global use.

Re-evaluation and Resurgence in Antimicrobial Research

After its initial discovery and introduction into clinical practice in the 1970s, primarily in Europe, the use of fosfomycin increased slowly. nih.govinfectopharm.comrsc.orgnih.gov However, in recent years, there has been a significant re-evaluation and resurgence of interest in fosfomycin. wikipedia.orgnih.govnih.govasm.orgbrieflands.com This renewed attention is largely driven by the increasing global problem of multidrug-resistant (MDR) bacteria. nih.govnih.govdovepress.com

Fosfomycin's unique mechanism of action, which involves inhibiting a crucial step in bacterial cell wall synthesis by inactivating the MurA enzyme, and its broad spectrum of activity against both Gram-positive and Gram-negative pathogens, make it a valuable option in the fight against resistant strains. microbiologyresearch.orgwikipedia.orgnih.govrcsb.orgnih.govasm.orginfectopharm.comhres.cadovepress.complos.orgnih.gov In vitro studies and clinical trials have demonstrated its activity against a wide range of MDR, extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria. nih.govrsc.orgpnas.org The re-evaluation has led to increased use for various indications, including complicated infections caused by MDR bacteria. nih.govseq.es Despite concerns about emerging resistance, recent surveillance data in some regions still show high rates of in vitro susceptibility to fosfomycin among common pathogens like Escherichia coli. asm.orgtubitak.gov.tr

Key Discovery Details

Here is a summary of key details regarding the discovery of fosfomycin:

| Detail | Description | Source Indices |

| Year of Discovery | 1969 | microbiologyresearch.orgwikipedia.orgnih.govrcsb.orgasm.orgseq.esinfectopharm.comclinsurggroup.comnih.govasm.orgbrieflands.com |

| Primary Producing Organism | Streptomyces fradiae | wikipedia.orgnih.govtaylorandfrancis.comrcsb.orgnih.govasm.orgseq.esinfectopharm.comclinsurggroup.com |

| Other Producing Organisms | Streptomyces viridochromogenes, Streptomyces wedmorensis, Pseudomonas syringae | nih.govrcsb.orgasm.orginfectopharm.compnas.org |

| Collaborating Institutions | Merck and Co. (USA) and Compañía Española de Penicilina y Antibióticos (CEPA) (Spain) | wikipedia.orgnih.govrsc.orgclinsurggroup.comproquest.com |

| Geographic Origin of Isolate | Mount Montgó, Jávea (Alicante), Spain | clinsurggroup.comresearchgate.net |

| Initial Name(s) | Phosphonomycin, Antibiotic 833A | microbiologyresearch.orgwikipedia.orgnih.govnih.govclinsurggroup.comnih.govpharmaffiliates.com |

Molecular Mechanism of Antimicrobial Action

Enzymatic Target Identification: UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

The primary enzymatic target of fosfomycin (B1673569) is UDP-N-acetylglucosamine enolpyruvyl transferase, commonly referred to as MurA. wikipedia.orgacs.orgdrugbank.comnih.govpatsnap.comfrontiersin.org MurA is a cytoplasmic enzyme responsible for catalyzing the first committed step in bacterial peptidoglycan biosynthesis. nih.govpatsnap.comfrontiersin.orgasm.org This enzyme is highly conserved across both Gram-positive and Gram-negative bacteria, making it an attractive target for antibiotic development. asm.orgnih.gov

Irreversible Covalent Inhibition of MurA

Fosfomycin functions as an irreversible covalent inhibitor of MurA. acs.orgnih.gov This means that it forms a stable chemical bond with the enzyme, effectively inactivating it. acs.orgdrugbank.com The inhibition is time-dependent and is enhanced by the presence of the cosubstrate, UDP-N-acetylglucosamine (UNAG). acs.orgasm.org

Binding Site Specificity: Cysteine Residue Interaction

The irreversible inhibition of MurA by fosfomycin occurs through covalent binding to a specific cysteine residue located in the enzyme's active site. wikipedia.orgacs.orgdrugbank.compatsnap.comfrontiersin.orgmdpi.comcuestionesdefisioterapia.comnih.gov In Escherichia coli MurA, this key residue is Cys115. wikipedia.orgfrontiersin.orgasm.orgnih.govmdpi.comnih.gov Fosfomycin forms a stable thioether bond with the thiol group of this cysteine residue. drugbank.commdpi.com Structural studies, such as the crystal structure of Vibrio fischeri MurA in complex with UNAG and fosfomycin, have provided detailed insights into this interaction, showing clear electron density for the fosfomycin-cysteine adduct within the active site. nih.govrcsb.orgresearchgate.net This covalent modification is critical for the inactivation of the enzyme. drugbank.commdpi.com

Mimicry of Phosphoenolpyruvate (B93156) (PEP) Analog

Fosfomycin is a structural analog of phosphoenolpyruvate (PEP), one of the natural substrates of the MurA enzyme. wikipedia.orgnih.govdrugbank.compatsnap.comfrontiersin.orgmdpi.comnih.govnih.gov By mimicking PEP, fosfomycin can enter the active site of MurA and compete with the natural substrate for binding. acs.orgdrugbank.com Its structural similarity allows it to be recognized by the enzyme, but instead of undergoing the normal enzymatic reaction, it participates in the covalent modification of the active site cysteine residue. wikipedia.orgfrontiersin.orgmdpi.com

Disruption of Peptidoglycan Biosynthesis Pathway

The inhibition of MurA by fosfomycin directly disrupts the bacterial peptidoglycan biosynthesis pathway. wikipedia.orgdrugbank.comnih.govpatsnap.comfrontiersin.orgoup.com Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.commdpi.com

Inhibition of Phosphoenolpyruvate Condensation with UDP-N-acetylglucosamine (UNAG)

The physiological reaction catalyzed by MurA involves the transfer of an enolpyruvate group from PEP to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). wikipedia.orgnih.govdrugbank.compatsnap.comfrontiersin.orgasm.orgnih.govasm.orgnih.gov This condensation reaction forms UDP-N-acetylglucosamine enolpyruvate (also referred to as UDP-GlcNAc-enolpyruvate or EP-UNAG). frontiersin.orgasm.orgnih.govnih.gov By irreversibly binding to MurA, fosfomycin prevents the enzyme from catalyzing this essential condensation step. drugbank.compatsnap.com

Prevention of UDP N-acetylmuramic Acid (UDP-MurNAc) Precursor Formation

The product of the MurA-catalyzed reaction, UDP-N-acetylglucosamine enolpyruvate, is a crucial precursor for the formation of UDP N-acetylmuramic acid (UDP-MurNAc). nih.govdrugbank.comfrontiersin.orgasm.orgnih.gov UDP-MurNAc is a fundamental building block of peptidoglycan. drugbank.commdpi.comasm.org Since fosfomycin inhibits the formation of UDP-N-acetylglucosamine enolpyruvate, it consequently prevents the subsequent formation of UDP-MurNAc. nih.govdrugbank.comfrontiersin.orgmdpi.comnih.govncats.io This blockage at an early stage of the pathway effectively halts peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death. drugbank.compatsnap.commdpi.comnih.gov

Here is a summary of key enzymatic interactions and findings:

| Enzyme Target | Substrates | Product Inhibited by Fosfomycin | Key Inhibitor Interaction | Reference |

| MurA | Phosphoenolpyruvate (PEP), UDP-GlcNAc (UNAG) | UDP-GlcNAc-enolpyruvate | Covalent binding to Cys115 | wikipedia.orgdrugbank.comfrontiersin.orgnih.govmdpi.com |

Note: This table is for illustrative purposes based on the text and represents key interactions discussed.

Interference with the Initial Cytoplasmic Step of Bacterial Cell Wall Synthesis

Fosfomycin specifically inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. patsnap.comwikipedia.orgmicrobiologyresearch.org MurA catalyzes the very first committed step in peptidoglycan biosynthesis, which occurs in the bacterial cytoplasm. mdpi.compatsnap.commicrobiologyresearch.orgacs.org This reaction involves the transfer of the enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-N-acetylglucosamine-enolpyruvate (UDP-GlcNAc-enoylpyruvate or UDP-MurNAc). mdpi.comwikipedia.orgmicrobiologyresearch.orgnih.gov This newly formed molecule is a critical precursor for the subsequent steps in peptidoglycan assembly. mdpi.comwikipedia.orgmicrobiologyresearch.org

Fosfomycin acts as a structural analog of PEP. mdpi.comwikipedia.orgresearchgate.net It irreversibly inhibits MurA by forming a covalent bond with a key cysteine residue in the enzyme's active site, specifically Cysteine 115 in Escherichia coli MurA. mdpi.comwikipedia.orgresearchgate.netnih.govasm.orgfrontiersin.orgtandfonline.com This covalent modification prevents MurA from catalyzing the condensation reaction between UDP-GlcNAc and PEP, thereby blocking the synthesis of UDP-MurNAc. mdpi.commicrobiologyresearch.orgnih.govtandfonline.com The resulting lack of N-acetylmuramic acid prevents the formation of intact peptidoglycan, leading to bacterial cell lysis and death. microbiologyresearch.orgmicrobiologyresearch.org

Bacterial Transport Systems for Intracellular Accumulation

For fosfomycin to exert its inhibitory effect on MurA, it must first enter the bacterial cell and reach the cytoplasm. dovepress.commdpi.com Fosfomycin utilizes existing bacterial transport systems, primarily those responsible for the uptake of phosphate-containing compounds, due to its structural resemblance to these molecules. mdpi.commdpi.comrsc.org In Escherichia coli, two main carrier-dependent systems are responsible for the active transport of fosfomycin: the L-alpha-glycerophosphate (GlpT) transport system and the hexose-6-phosphate (UhpT) transport system. mdpi.comresearchgate.netnih.govtandfonline.commicrobiologyresearch.orgfrontiersin.orgnih.govtandfonline.comrcsb.org

L-alpha-Glycerophosphate (GlpT) Transport System

The GlpT system is a permease primarily responsible for the uptake of L-alpha-glycerophosphate (also known as glycerol-3-phosphate or G3P). mdpi.comnih.govnih.govmdpi.comasm.org Fosfomycin is transported by GlpT because it mimics the structure of G3P. mdpi.comasm.org While the expression of GlpT can be induced by the presence of glycerol-3-phosphate, basal levels of GlpT are generally sufficient for fosfomycin uptake. nih.gov The GlpT system is widespread among various bacterial species, including E. coli, Pseudomonas aeruginosa, Salmonella, Staphylococcus aureus, and Enterococcus faecalis. mdpi.comnih.govnih.govasm.orgfrontiersin.orgoup.com Mutations in the glpT gene, which encodes the GlpT permease, can lead to reduced fosfomycin uptake and contribute to resistance. mdpi.comhres.canih.govnih.govasm.orgfrontiersin.orgoup.com

Hexose-6-Phosphate (UhpT) Transport System

The UhpT system is a hexose (B10828440) phosphate (B84403) transporter that facilitates the uptake of hexose phosphates, such as glucose-6-phosphate (G-6-P). mdpi.comfrontiersin.org Similar to GlpT, UhpT can transport fosfomycin due to the antibiotic's structural similarity to hexose-6-phosphates. mdpi.comrsc.orgfrontiersin.org The UhpT system functions as a phosphate antiporter, exchanging an external hexose phosphate for an internal inorganic phosphate. mdpi.com The UhpT system is primarily found in Enterobacteriaceae, with the exception of Proteus species, and also in S. aureus. nih.govfrontiersin.org Mutations in the uhpT gene or the regulatory genes associated with the UhpT system can impair fosfomycin uptake and confer resistance. mdpi.comfrontiersin.orgfrontiersin.orgoup.commcmaster.ca

Glucose-6-Phosphate (G-6-P) Induction of UhpT Activity

The expression and activity of the UhpT system are significantly induced by the presence of extracellular glucose-6-phosphate (G-6-P). mdpi.comnih.govtandfonline.comfrontiersin.orgtandfonline.comrcsb.orgmdpi.comoup.com This induction is mediated by a two-component regulatory system, UhpBC, and the transcriptional activator UhpA. frontiersin.orgmdpi.com Extracellular G-6-P is sensed by UhpC, which then interacts with UhpB, stimulating its autokinase activity. frontiersin.org The activated UhpB phosphorylates UhpA, which subsequently binds to the uhpT promoter, inducing its transcription. frontiersin.orgmdpi.com Full expression of uhpT also requires the presence of the cAMP-CRP complex. mdpi.comtandfonline.comfrontiersin.orgtandfonline.commdpi.com The induction of UhpT by G-6-P leads to increased fosfomycin uptake, which is why G-6-P is often included in in vitro susceptibility testing media for fosfomycin to ensure optimal drug entry. mdpi.comrcsb.orgmdpi.comoup.comjmilabs.comnih.govfrontiersin.org

Ancillary Molecular and Cellular Effects

Beyond its primary mechanism of inhibiting cell wall synthesis, fosfomycin has been observed to have other effects on bacterial physiology and interactions with host cells.

Influence on Bacterial Cell Adhesion Mechanisms

Research indicates that fosfomycin can influence bacterial cell adhesion. Fosfomycin has been shown to reduce bacterial adhesion to urinary epithelial cells. hres.canih.govmicrobiologyresearch.orgasm.orgunmc.eduejbps.com This effect may contribute to its efficacy, particularly in the treatment of urinary tract infections, by potentially reducing the ability of bacteria to colonize the bladder epithelium. hres.catga.gov.auasm.org Additionally, fosfomycin has been reported to suppress the adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells that has been induced by respiratory syncytial virus (RSV). nih.govmicrobiologyresearch.orgoup.com This suppression appears to be mediated, at least in part, through the platelet-activating factor (PAF) receptor on the host cells. nih.govmicrobiologyresearch.orgoup.com

Interactions with Bacterial Biofilm Structures

Bacterial biofilms represent a significant challenge in treating infections due to their inherent resistance to antimicrobial agents and host immune responses. Fosfomycin has demonstrated activity against bacterial biofilms across various species and experimental models. Studies indicate that fosfomycin can penetrate bacterial biofilms, a characteristic that contributes to its efficacy against these complex structures asm.orgmdpi.com.

Research has shown that fosfomycin can lead to a reduction or eradication of bacteria within established biofilms and can also influence the structural integrity of these communities asm.orgscielo.br. For instance, studies on uropathogenic Escherichia coli (UPEC) clinical isolates demonstrated that fosfomycin significantly reduced biofilm production at various concentrations mdpi.comnih.govresearchgate.net. While the efficacy varied depending on the biofilm-producing capacity of the isolates, concentrations ranging from 164.4 µg/mL to 1045 µg/mL exhibited degradative activity against E. coli biofilms nih.govresearchgate.net.

In addition to its activity as a single agent, fosfomycin's effect on biofilms can be enhanced when combined with other antibiotics asm.orgmdpi.comscielo.brmdpi.commicrobiologyresearch.org. Combinations of fosfomycin with antibiotics such as amikacin (B45834) or ciprofloxacin (B1669076) have shown high efficacy (70-90%) in inhibiting biofilm formation by multidrug-resistant UPEC mdpi.comnih.govresearchgate.net. Furthermore, studies involving Pseudomonas aeruginosa biofilms have shown that fosfomycin, particularly in combination with agents like tobramycin, can lead to biofilm eradication mdpi.com. The combination of prulifloxacin (B1679801) and fosfomycin also resulted in the destruction and disappearance of P. aeruginosa multilayer biofilms in a rat model asm.org. Reductions in Staphylococcus epidermidis biofilm density have also been observed with fosfomycin asm.org.

The ability of fosfomycin to penetrate biofilms and its demonstrated activity against these structures highlight its potential utility in addressing biofilm-associated infections. asm.orgmdpi.comscielo.brnih.govresearchgate.netnih.gov

Table 1: Reported Effects of Fosfomycin on Bacterial Biofilms

| Bacterial Species | Biofilm Type/Model | Fosfomycin Concentration(s) Tested | Observed Effect | Reference |

| Uropathogenic Escherichia coli | in vitro (microtiter plate assay) | 300, 700, 1500 µg/mL | Significant reduction in biofilm production | mdpi.comnih.govresearchgate.net |

| Uropathogenic Escherichia coli | in vitro (degradation of 48h biofilm) | 164.4 - 1045 µg/mL | Degradative activity on biofilms | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Multilayer biofilms on polyethylene (B3416737) tubes (rat model) | Not specified | Destruction and disappearance of biofilms (in combination with prulifloxacin) | asm.org |

| Staphylococcus epidermidis | Not specified | Not specified | Reduction in biofilm density | asm.org |

| Pseudomonas aeruginosa | Not specified | Not specified | Eradication (in combination with tobramycin) | mdpi.com |

| Escherichia coli | Initial and mature forms on polystyrene plates | Not specified | Reduction in biofilm forms | asm.org |

Modulation of Penicillin-Binding Proteins (PBPs)

While the primary target of fosfomycin is MurA, research suggests that it may also influence penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the synthesis of peptidoglycan, the main component of the bacterial cell wall, and are the primary targets of beta-lactam antibiotics.

Studies have indicated that fosfomycin can decrease or modify the activity or expression of PBPs elsevier.esmdpi.comdovepress.com. This modulation is not a direct inhibitory interaction like that of beta-lactams, but rather an indirect effect that may arise from the disruption of early cell wall synthesis by MurA inhibition.

One specific study investigating the interaction between fosfomycin and beta-lactam antibiotics in Pseudomonas aeruginosa observed that fosfomycin decreased the expression of penicillin-binding protein 3 (PBP3) nih.govnih.gov. This finding suggests a potential link between fosfomycin's action on early cell wall synthesis and the regulation or availability of later-stage cell wall synthesis machinery, including specific PBPs.

The observed modulation of PBPs by fosfomycin has been proposed as a contributing factor to the synergistic effects frequently seen when fosfomycin is used in combination with beta-lactam antibiotics mdpi.comdovepress.comresearchgate.net. The hypothesis is that by inhibiting the initial step of peptidoglycan synthesis (MurA) and potentially affecting PBPs involved in later stages, fosfomycin weakens the cell wall, making bacteria more susceptible to the action of beta-lactams that directly target PBPs mdpi.comdovepress.com. Some research also suggests potential PBP1 inhibition as a mechanism contributing to synergy with daptomycin (B549167) researchgate.net.

Table 2: Reported Modulation of Penicillin-Binding Proteins by Fosfomycin

| Bacterial Species | Observed Effect on PBPs | Proposed Significance | Reference |

| Pseudomonas aeruginosa | Decreased expression of PBP3 | Contributes to antagonism with beta-lactams in this specific context | nih.govnih.gov |

| Various (General) | Decreased or modified PBPs | Potential contribution to synergy with beta-lactam antibiotics by affecting cell wall | elsevier.esmdpi.comdovepress.com |

| Staphylococcus aureus / Enterococcus faecalis | Potential PBP1 inhibition (indirectly suggested in synergy with daptomycin) | May contribute to synergistic effects with daptomycin | researchgate.net |

Molecular Mechanisms of Fosfomycin Resistance

Mechanisms Involving Reduced Antibiotic Permeability

Fosfomycin (B1673569) typically enters bacterial cells by mimicking natural substrates of specific membrane transport systems. Reduced permeability, and thus decreased uptake of fosfomycin, is a common mechanism of resistance nih.govfrontiersin.orgelsevier.es. This can occur due to mutations in the genes encoding these transporters or their regulatory elements.

Chromosomal Mutations in Nutrient Phosphate (B84403) Transporter Genes

Fosfomycin is primarily transported into bacterial cells via the L-α-glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate (G-6-P) transporter (UhpT) nih.govoup.com. These transporters are typically involved in the uptake of glycerol-3-phosphate and glucose-6-phosphate, respectively, which fosfomycin structurally resembles nih.govrcsb.org. Mutations in the genes encoding these transporters or their regulators can impair their function or expression, leading to reduced fosfomycin uptake and increased resistance nih.govfrontiersin.org.

Mutations in the chromosomal glpT gene can lead to a loss of function of the GlpT transporter, thereby reducing the uptake of fosfomycin into the bacterial cell nih.govoup.comspringermedizin.de. This reduced influx contributes to fosfomycin resistance. Studies have shown that inactivation of glpT can lead to increased minimum inhibitory concentrations (MICs) of fosfomycin nih.gov. For example, in Pseudomonas aeruginosa, inactivation of glpT resulted in a significant increase in fosfomycin MICs nih.govasm.org. In Escherichia coli, mutations in glpT are among the genetic changes detected in fosfomycin-resistant clinical isolates frontiersin.orgresearchgate.net. Deletion or truncation of the GlpT protein in E. coli strains has been associated with reduced permeability and loss of function, leading to increased fosfomycin MICs frontiersin.org.

Similar to glpT, mutations in the chromosomal uhpT gene, encoding the UhpT transporter, can result in a loss of function, reducing fosfomycin entry into the cell nih.govoup.comspringermedizin.de. The UhpT system is induced in the presence of glucose-6-phosphate and serves as an alternative uptake pathway for fosfomycin oup.com. Inactivation of uhpT alone can also contribute to fosfomycin resistance, leading to increased MICs nih.govmdpi.com. In E. coli clinical isolates, mutations in uhpT have been identified in fosfomycin-resistant strains frontiersin.orgresearchgate.net.

Combinations of glpT and uhpT mutations can lead to higher levels of fosfomycin resistance than mutations in either gene alone oup.comnih.govmdpi.com. For instance, in Staphylococcus aureus, knocking out both uhpT and glpT genes resulted in high-level fosfomycin resistance (MIC > 1024 µg/ml) nih.gov.

Here is a table summarizing the impact of glpT and uhpT mutations on fosfomycin MICs based on research findings:

| Bacterial Species | Mutation Type | Effect on Fosfomycin MIC (compared to wild type) | Source |

| E. coli | Loss of uhpT alone | Increase from 0.5 to 32 µg/ml | mdpi.com |

| E. coli | Loss of glpT alone | Increase from 0.5 to 4 µg/ml | mdpi.com |

| E. coli | Loss of both glpT and uhpT | Increase from 0.5 to >1024 µg/ml | mdpi.com |

| S. aureus | Inactivation of uhpT | MICs increased from 2 to 8 µg/ml | nih.gov |

| S. aureus | Inactivation of glpT | MICs increased to 32 µg/ml | nih.gov |

| S. aureus | ΔglpTΔuhpT double mutant | High-level resistance (MIC > 1024 µg/ml) | oup.comnih.gov |

| P. aeruginosa | Inactivation of glpT | Significant decrease in susceptibility (MIC increase from 8 to 1024 µg/ml) | nih.govasm.org |

Beyond glpT and uhpT themselves, mutations in genes that regulate the expression or function of these transporters can also contribute to fosfomycin resistance nih.govfrontiersin.orgmdpi.com. In E. coli, the UhpT transport system is regulated by components including UhpA, UhpB, and UhpC, which are necessary for high-level expression of UhpT nih.govasm.org. Inactivation of these regulatory genes can lead to inhibited or reduced expression of UhpT, preventing fosfomycin uptake nih.gov.

Research has identified novel chromosomal mutations in genes such as uhpB and uhpC associated with fosfomycin resistance in E. coli clinical isolates frontiersin.orgresearchgate.netnih.gov. For instance, single mutations like G469R in UhpB and F384L in UhpC were shown to confer a significant increase in fosfomycin MICs frontiersin.orgresearchgate.netnih.gov. These mutations were also found to abolish the induction of uhpT expression by glucose-6-phosphate frontiersin.orgresearchgate.netnih.gov.

Mutations in other genes, such as galU and lon, have also been investigated for their role in fosfomycin resistance frontiersin.orgresearchgate.netnih.gov. While single mutations in galU or lon in E. coli were reported to cause only a modest increase in fosfomycin MICs, they were identified in conjunction with other mutations in some resistant strains frontiersin.orgresearchgate.netnih.gov.

Data from a study on E. coli isolates showed the presence of genetic changes in uhpA, uhpB, uhpC, uhpT, and glpT genes among fosfomycin-resistant clinical isolates. frontiersin.orgresearchgate.netresearchgate.net

Here is a table showing the frequency of mutations in transporter-related genes in fosfomycin-resistant E. coli clinical isolates from one study:

| Gene | Number of Isolates with Mutations | Source |

| uhpA | 8 | frontiersin.orgresearchgate.netresearchgate.net |

| uhpB | 17 | frontiersin.orgresearchgate.netresearchgate.net |

| uhpC | 18 | frontiersin.orgresearchgate.netresearchgate.net |

| uhpT | 5 | frontiersin.orgresearchgate.netresearchgate.net |

| glpT | 8 | frontiersin.orgresearchgate.netresearchgate.net |

| cyaA | 1 | researchgate.net |

| ptsI | 1 | researchgate.net |

Note: Some isolates had mutations in multiple genes. researchgate.net

uhpT Gene Mutations and Loss of Function

Role of Efflux Pumps in Extrusion

Efflux pumps are membrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell rcsb.orgmdpi.com. Overexpression or increased activity of certain efflux pumps can reduce the intracellular concentration of fosfomycin, contributing to resistance rcsb.orgmdpi.comfrontiersin.org.

The Tet38 efflux pump, a member of the major facilitator superfamily (MFS), has been shown to contribute to fosfomycin resistance, particularly in Staphylococcus aureus frontiersin.orgnih.govfrontiersin.orgasm.org. Studies have demonstrated that overexpression of the tet38 gene can lead to increased fosfomycin MICs and decreased intracellular accumulation of the antibiotic frontiersin.orgnih.govasm.org. This suggests that Tet38 acts as an efflux transporter for fosfomycin nih.govasm.org.

Research using S. aureus strains has provided evidence for the role of Tet38. Plasmid-mediated overexpression of tet38 resulted in a fourfold increase in the MIC of fosfomycin compared to the parental strain nih.govasm.org. Conversely, a tet38 mutant showed a twofold decrease in MIC nih.govasm.org. Furthermore, fosfomycin accumulation was decreased in the tet38 overexpressor strain, consistent with Tet38 acting as an efflux transporter nih.govasm.org. Quantitative real-time PCR (qRT-PCR) has revealed elevated expression of the tet38 gene in fosfomycin-resistant S. aureus strains, particularly when exposed to increasing concentrations of fosfomycin frontiersin.orgfrontiersin.org. This phenomenon suggests that the Tet38 efflux pump plays a role in mediating fosfomycin resistance by pumping the drug out of the cell frontiersin.orgfrontiersin.org.

Here is a table illustrating the effect of tet38 and glpT alterations on fosfomycin MICs and accumulation in S. aureus:

| S. aureus Strain | Genetic Alteration | Fosfomycin MIC Fold Change (vs. parental) | Fosfomycin Accumulation Fold Change (vs. parental) | Source |

| Tet38 overexpressor | Plasmid overexpression | 4-fold increase | 2- to 3-fold decrease | nih.govasm.org |

| QT7 (tet38 mutant) | Chromosomal mutation | 2-fold decrease | Increased (not specified fold) | nih.govasm.org |

| QT03 (glpT mutant) | Chromosomal mutation | Increased (not specified fold) | 2- to 3-fold decrease | nih.govasm.org |

While Tet38 has been implicated in fosfomycin efflux in S. aureus, other efflux pumps in different bacterial species have also been associated with fosfomycin resistance, such as AbaF in Acinetobacter baumannii oup.com.

Identification of abaF, cusCFBA, and mdtABC-TolC Efflux Systems

Efflux pumps are a significant mechanism by which bacteria reduce the intracellular concentration of antibiotics, thereby conferring resistance. Several efflux systems have been implicated in extruding fosfomycin from bacterial cells. Among these, the AbaF, CusCFBA, and MdtABC-TolC systems have been identified as contributing to fosfomycin resistance.

The AbaF efflux pump has been associated with fosfomycin resistance in Acinetobacter baumannii. microbiologyresearch.orgmicrobiologyresearch.org The CusCFBA system, originally characterized as a copper efflux system, and the MdtABC-TolC system, a multidrug transporter, have been shown to contribute to fosfomycin resistance in Escherichia coli. microbiologyresearch.orgmicrobiologyresearch.orgmdpi.com Research indicates that these efflux pumps can expel fosfomycin, reducing its effective concentration at the target site mdpi.com. Studies investigating the presence of efflux genes in fosfomycin-resistant strains have detected abaF and mdtABC-TolC in resistant E. coli isolates, while cusCFBA was found in both sensitive and resistant strains, suggesting that its presence alone may not be sufficient to confer a resistant phenotype without appropriate expression levels mdpi.comresearchgate.net.

Table 1: Detection of Efflux Genes in E. coli Strains researchgate.net

| Origin | Strain No. | abaF | cusCFBA | mdtABC-TolC |

| ATCC® 25922 | - | - | + | - |

| Healthy cattle | E-1 | + | + | + |

| ... | ... | ... | ... | ... |

| Diseased cattle | E-X | + | + | + |

| ... | ... | ... | ... | ... |

(Note: Table data is illustrative based on search result snippets; a full table would require access to the complete study data.)

Mechanisms Involving Modification of the Antibiotic Target (MurA)

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), an essential enzyme in the first committed step of peptidoglycan biosynthesis wikipedia.orgnih.govmicrobiologyresearch.orgfrontiersin.orgmdpi.com. Modifications to the MurA enzyme can reduce its susceptibility to fosfomycin inhibition, leading to resistance.

Fosfomycin inhibits MurA by covalently binding to a cysteine residue (Cys115 in E. coli) in the enzyme's active site, acting as a phosphoenolpyruvate (B93156) (PEP) analog nih.govfrontiersin.orgoup.com. Amino acid substitutions within or near the active site can decrease the binding affinity of fosfomycin to MurA, thereby conferring resistance frontiersin.orgoup.comnih.govspringermedizin.de.

Mutations at the Cys115 position are particularly significant as this residue is crucial for the covalent modification by fosfomycin frontiersin.orgmcmaster.ca. For instance, a Cys115Asp substitution in E. coli MurA has been shown to lead to high-level fosfomycin resistance in vitro frontiersin.org. In naturally fosfomycin-resistant bacteria like Mycobacterium tuberculosis and Borrelia burgdorferi, an aspartate residue is present in the position corresponding to Cys115, which prevents the covalent alkylation by fosfomycin nih.govacs.org.

While mutations in the catalytic site of MurA are uncommon in clinical isolates, other mutations in the murA gene have been suggested to contribute to resistance in clinical settings frontiersin.orgnih.gov. Mutations such as Asp369Asn and Leu370Ile in E. coli MurA have been associated with decreased susceptibility to fosfomycin nih.govmcmaster.ca. These residues are highly conserved and may play a role in PEP substrate binding, thus indirectly affecting the interaction with fosfomycin nih.gov.

Another mechanism of resistance involving the target enzyme is the overexpression of the murA gene. Increased production of MurA enzyme molecules can titrate out the available fosfomycin, requiring higher antibiotic concentrations to achieve effective inhibition nih.gov.

Studies, including genome-wide overexpression screens in E. coli, have demonstrated that increased expression of the murA gene is sufficient to confer clinically relevant levels of fosfomycin resistance nih.govnih.govnih.govasm.org. This overexpression allows the bacteria to synthesize enough functional MurA enzyme to maintain peptidoglycan synthesis despite the presence of fosfomycin nih.gov. Research indicates that murA is the only chromosomal gene in E. coli capable of conferring clinical levels of resistance when overexpressed nih.govasm.org. Overexpression of murA has been correlated with higher levels of fosfomycin resistance and has been shown to contribute to resistance in clinical isolates nih.gov.

Amino Acid Mutations in MurA Active Site

Mechanisms Involving Enzymatic Inactivation of Fosfomycin

Bacteria can also acquire resistance by producing enzymes that chemically modify and inactivate fosfomycin. The most prominent of these enzymes belong to the FosA family.

The FosA family of enzymes are metalloenzymes that catalyze the inactivation of fosfomycin through the addition of a nucleophile to the epoxide ring of the antibiotic nih.govmdpi.comresearchgate.net. Specifically, FosA proteins are manganese (Mn²⁺) and potassium (K⁺)-dependent glutathione (B108866) S-transferases that conjugate glutathione (GSH) to carbon 1 of the fosfomycin molecule, leading to the opening of the epoxide ring and rendering the antibiotic inactive mdpi.comresearchgate.netasm.orgasm.org.

This enzymatic modification prevents fosfomycin from binding to and inhibiting MurA asm.orgasm.org. The reaction catalyzed by FosA is a key mechanism of resistance, particularly in Gram-negative bacteria frontiersin.orgmdpi.comasm.orgasm.org. Different variants of FosA (e.g., FosA3, FosA10) exist and can exhibit varying levels of enzymatic activity and confer different degrees of resistance mdpi.comasm.orgdovepress.com.

The genes encoding FosA enzymes (fosA genes) can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids asm.orgasm.org. This genetic localization significantly impacts the dissemination of fosfomycin resistance within bacterial populations.

Chromosomally encoded fosA genes are found in the genomes of many Gram-negative bacterial species, including Klebsiella pneumoniae, Enterobacter cloacae, and Serratia marcescens. mdpi.comasm.orgasm.org The presence of these chromosomal fosA genes can contribute to the intrinsic or baseline reduced susceptibility to fosfomycin observed in these species compared to others like E. coli asm.org.

FosA Family of Glutathione S-Transferases

Specific Variants and Co-localization with other Resistance Genes (e.g., blaCTX-M)

Specific variants of fosfomycin resistance genes, particularly fosA alleles, have been observed to co-localize with other antibiotic resistance genes on mobile genetic elements like plasmids. oup.comoup.comnih.govfrontiersin.org This co-localization is a significant concern as it can contribute to the co-selection and dissemination of multiple resistance determinants, including extended-spectrum beta-lactamase (ESBL) genes such as blaCTX-M. oup.comoup.comnih.govfrontiersin.org For instance, fosA3 has been frequently found on epidemic plasmids alongside blaCTX-M genes, facilitating their horizontal transfer among bacterial populations, including Escherichia coli. oup.comoup.comnih.govfrontiersin.org This genetic linkage can lead to the emergence of multidrug-resistant strains. oup.comoup.comfrontiersin.org

Data on the co-localization of fosA3 and blaCTX-M in Escherichia coli isolates from waterfowl in China revealed a significant positive correlation between the presence of these genes. nih.gov

Co-localization of fosA3 and blaCTX-M in Waterfowl E. coli Isolates

| Gene | Prevalence (100 isolates) | Co-localization with blaCTX-M (Odds Ratio, 95% CI) |

|---|---|---|

| fosA3 | 88% | 15.162 (1.875–122.635) nih.gov |

Whole genome sequencing analysis has further demonstrated that fosA3 and blaCTX-M are co-localized on plasmids with similar genetic structures, often flanked by insertion sequences like IS26, which can play a role in their horizontal transfer. nih.govresearchgate.net

FosB Family of Bacillithiol Transferases in Gram-Positive Bacteria

The FosB family of enzymes are metalloenzymes that confer fosfomycin resistance primarily in Gram-positive bacteria. mdpi.comasm.orgnih.gov Unlike FosA, which utilizes glutathione, FosB enzymes catalyze the addition of bacillithiol (BSH) or L-cysteine to fosfomycin, leading to the opening of the epoxide ring and inactivation of the antibiotic. asm.orgnih.govacs.org FosB is a divalent-metal-dependent thiol-S-transferase, with studies on Staphylococcus aureus FosB (SaFosB) confirming bacillithiol as its preferred physiological thiol substrate. nih.govportlandpress.comportlandpress.com The reaction catalyzed by SaFosB involves a compulsory ordered binding mechanism where fosfomycin binds first, followed by bacillithiol, which then attacks the C-1 carbon of the fosfomycin epoxide. nih.govportlandpress.comportlandpress.com The fosB gene can be located on either plasmids or chromosomes in various Gram-positive species, including Staphylococcus spp., Enterococcus spp., and Bacillus subtilis. mdpi.comasm.org Disruption of bacillithiol biosynthesis in S. aureus has been shown to increase sensitivity to fosfomycin, highlighting the role of FosB in intrinsic resistance in these organisms. nih.govportlandpress.com

Kinetic studies of SaFosB have provided insights into its substrate affinities. nih.govportlandpress.com

Kinetic Parameters for Staphylococcus aureus FosB

| Substrate | Km (mM) |

|---|---|

| Bacillithiol (BSH) | 4.2 nih.govportlandpress.com |

| Fosfomycin | 17.8 nih.govportlandpress.com |

FosX Gene-Encoded Hydrolases in Specific Genera (e.g., Mycobacteria, Listeria)

FosX enzymes are Mg2+-dependent epoxide hydrolases that inactivate fosfomycin by catalyzing the addition of water to the epoxide ring, resulting in a diol product. mdpi.comasm.orgbeilstein-institut.debiorxiv.org This hydrolysis reaction opens the epoxide ring, rendering fosfomycin ineffective. mdpi.combeilstein-institut.de FosX was initially identified in the chromosome of Listeria monocytogenes and is also found in other genera such as Mycobacteria and Brucella. microbiologyresearch.orgmdpi.comasm.orgbiorxiv.org While fosX genes are believed to originate from Gram-positive bacteria like Listeria spp., acquired forms have also been found in Gram-negative species, suggesting potential inter-ग्राम transfer. biorxiv.org Compared to other fosfomycin resistance mechanisms, the FosX family of enzymes is considered less studied. biorxiv.org

FosC Family of Kinases and FosD Enzymes

The FosC family includes kinases that inactivate fosfomycin through phosphorylation. FosC from Pseudomonas syringae, for example, catalyzes the addition of ATP to fosfomycin, converting it to fosfomycin monophosphate. asm.org Another enzyme, FosC2, is a plasmid-borne glutathione S-transferase found in E. coli. asm.org

FosD is another enzyme involved in fosfomycin inactivation. It has been identified as a bacillithiol transferase in Staphylococcus aureus and shares significant sequence identity with FosB. asm.org FosD has also been found in Staphylococcus rostri and Staphylococcus arlettae. asm.org

Additionally, other fosfomycin resistance enzymes have been reported, including the FosK glutathione S-transferase found in Acinetobacter soli, which confers high-level fosfomycin resistance. asm.org Fosfomycin kinases encoded by fomA and fomB genes from Streptomyces spp. also inactivate fosfomycin through sequential phosphorylation. asm.org

Salvage Pathways for Peptidoglycan Synthesis

Beyond enzymatic inactivation, bacteria can also exhibit resistance to fosfomycin by utilizing alternative pathways for peptidoglycan synthesis that bypass the MurA-catalyzed step targeted by the antibiotic. asm.orgnih.govbiorxiv.orgcsic.es These salvage pathways allow bacteria to recycle peptidoglycan fragments and generate precursors needed for cell wall synthesis without relying solely on the de novo synthesis pathway inhibited by fosfomycin. asm.orgnih.govbiorxiv.orgcsic.es

Bypassing MurA Target Through Peptidoglycan Recycling

Peptidoglycan recycling is a crucial mechanism in many bacteria, particularly Gram-negative species like Pseudomonas aeruginosa and Pseudomonas putida, that allows them to salvage components from cell wall turnover. asm.orgnih.govbiorxiv.orgcsic.esuni-konstanz.de This recycling pathway can bypass the de novo synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), the direct target of fosfomycin. asm.orgnih.govbiorxiv.orgcsic.esuni-konstanz.de

In P. aeruginosa, an anabolic recycling pathway has been confirmed that salvages the peptidoglycan precursor UDP-MurNAc through the action of several enzymes, including MurNAc 6-phosphate phosphatase (MupP), anomeric MurNAc kinase (AmgK), and uridylyl transferase (MurU). asm.orgnih.govasm.orgasm.org These enzymes work together to convert recycled peptidoglycan fragments into UDP-MurNAc, effectively bypassing the MurA-catalyzed step. asm.orgnih.govasm.orgasm.org Blocking this salvage pathway has been shown to reduce intrinsic resistance to fosfomycin and increase bacterial susceptibility. asm.orgnih.govasm.org Studies in Acinetobacter baumannii have also attributed intrinsic fosfomycin resistance, in part, to enzymes involved in the peptidoglycan recycling pathway, such as AmpD and AnmK. microbiologyresearch.orgoup.com

The enzymes involved in the anabolic peptidoglycan recycling pathway that bypasses MurA include:

Key Enzymes in Peptidoglycan Recycling Bypassing MurA

| Enzyme | Role in Pathway | Organisms |

|---|---|---|

| MupP (MurNAc 6-phosphate phosphatase) | Converts MurNAc 6-phosphate to MurNAc | Pseudomonas spp. asm.orgasm.org |

| AmgK (Anomeric MurNAc kinase) | Phosphorylates MurNAc to MurNAc α-1P | Pseudomonas spp. asm.orgnih.govasm.org |

| MurU (Uridylyl transferase) | Converts MurNAc α-1P to UDP-MurNAc | Pseudomonas spp. asm.orgnih.govasm.org |

| AnmK (Anhydro-N-acetylmuramic acid kinase) | Converts anhMurNAc to MurNAc-P | Pseudomonas spp., Acinetobacter baumannii asm.orgasm.orgoup.com |

| AmpD (N-acetyl-anhydromuramyl-L-alanine amidase) | Cleaves anhMurNAc from peptide chain | Acinetobacter baumannii oup.com |

Fosfomycin Biosynthesis Pathways

Diverse Natural Producers: Streptomycetes versus Pseudomonads

Fosfomycin (B1673569) is naturally produced by several species of microorganisms, primarily belonging to the genera Streptomyces and Pseudomonas. pnas.orgresearchgate.netosti.govnih.gov Notable producers include Streptomyces fradiae, Streptomyces wedmorensis, and Pseudomonas syringae PB-5123. researchgate.netnih.govasm.orgnih.govasm.org While both groups synthesize the same end product, the enzymatic routes they employ are notably different. pnas.orgresearchgate.netosti.govnih.gov

Divergent Biosynthetic Routes Converging at Terminal Steps

Despite the significant differences in the intermediate steps, the biosynthetic pathways in Streptomyces and Pseudomonas share the initial and final enzymatic transformations. pnas.orgresearchgate.netosti.govnih.gov The divergence occurs in the steps that convert phosphonopyruvate (B1221233) (PnPy) to 2-hydroxypropylphosphonate (2-HPP). researchgate.netnih.gov The terminal step, the conversion of 2-HPP to fosfomycin, is catalyzed by a homologous enzyme in both pathways, an epoxidase. osti.govnih.govacs.org

Shared Initial Step: Phosphoenolpyruvate (B93156) Conversion to Phosphonopyruvate (PnPy)

The committed first step in fosfomycin biosynthesis in both Streptomyces and Pseudomonas is the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). pnas.orgresearchgate.netosti.govnih.govacs.org This crucial reaction, which forms the stable C-P bond characteristic of phosphonates, is catalyzed by a phosphoenolpyruvate mutase enzyme. pnas.orgnih.govacs.orgacs.orgacs.org In Streptomyces, this step is catalyzed by the bifunctional enzyme Fom1. acs.orguniprot.orgresearchgate.netnih.govacs.org The conversion of PEP to PnPy is thermodynamically unfavorable, and in the Streptomyces pathway, it is coupled with the subsequent irreversible decarboxylation of PnPy to drive the reaction forward. pnas.orgnih.govacs.org

Streptomycete Biosynthetic Pathway Characteristics

The biosynthetic pathway in Streptomyces species, such as S. fradiae and S. wedmorensis, has been more extensively studied and elucidated. researchgate.netnih.govasm.org Following the initial formation of PnPy, a series of enzymatic steps involving decarboxylation, reduction, methylation, and epoxidation lead to the formation of fosfomycin. nih.govasm.orgacs.org

Involvement of PnPy Decarboxylase

In the Streptomyces pathway, phosphonopyruvate (PnPy) undergoes an irreversible decarboxylation to form phosphonoacetaldehyde (B103672) (PnAA). pnas.orgnih.govacs.org This reaction is catalyzed by a thiamine-dependent PnPy decarboxylase, often referred to as Fom2. acs.orgacs.org This decarboxylation step is crucial as it provides the thermodynamic driving force for the preceding, otherwise unfavorable, PEP mutase reaction. pnas.orgnih.govacs.org The gene encoding PnPy decarboxylase is present in Streptomyces strains but is notably absent in the genome of Pseudomonas syringae PB-5123, highlighting a key difference between the two pathways. researchgate.netnih.govasm.org

Bifunctional Fom1 Enzyme Activity: Transient Cytidylylation of 2-Hydroxyethylphosphonate

The Fom1 enzyme in Streptomyces is a bifunctional protein. acs.orguniprot.orgresearchgate.netnih.gov In addition to catalyzing the initial conversion of PEP to PnPy via its C-terminal phosphoenolpyruvate phosphomutase domain, Fom1 also possesses an N-terminal cytidylyltransferase (CyTase) domain. acs.orguniprot.orgresearchgate.netnih.govacs.org This CyTase domain catalyzes the transient cytidylylation of the intermediate 2-hydroxyethylphosphonate (HEP), forming cytidylyl-2-hydroxyethylphosphonate (HEP-CMP). acs.orguniprot.orgresearchgate.netnih.govacs.orgqmul.ac.ukgenome.jp This transient modification is an essential step in the Streptomyces fosfomycin biosynthetic pathway. acs.orgacs.org

Epoxidase-Catalyzed Formation of the Oxirane Ring

The final step in the biosynthesis of fosfomycin in Streptomyces involves the formation of the characteristic oxirane ring. asm.orgnih.govacs.orgnih.gov This reaction is catalyzed by an epoxidase enzyme, known as (S)-2-hydroxypropylphosphonic acid (HPP) epoxidase (Sw-HppE in S. wedmorensis). nih.govacs.orgexpasy.org This enzyme mediates an unusual 1,3-dehydrogenation of the secondary alcohol group in (S)-2-hydroxypropylphosphonate ((S)-2-HPP) to generate the epoxide ring. acs.orgnih.govpnas.org Sw-HppE is a mononuclear non-heme iron-containing enzyme that requires reducing equivalents, such as NADH and FMN, and oxygen for activity. nih.govacs.org Research suggests that HppE may utilize an iron(IV)-oxo complex, potentially formed with hydrogen peroxide, as a hydrogen atom abstractor to initiate epoxide ring closure. nih.gov Homologous epoxidases are also found in Pseudomonas, catalyzing the same final step. osti.govnih.govacs.org

Pseudomonad Biosynthetic Pathway Characteristics

The fosfomycin biosynthetic pathway in Pseudomonas species, such as Pseudomonas syringae PB-5123, exhibits notable differences compared to the pathway found in Streptomyces. nih.govresearchgate.netasm.orgpnas.orgpnas.orgnih.govnih.govacs.org

Absence of PnPy Decarboxylase Homologs

A key distinction of the Pseudomonas pathway is the absence of a gene encoding PnPy decarboxylase, an enzyme found in Streptomyces that drives the thermodynamically unfavorable conversion of PEP to PnPy by linking it to the irreversible decarboxylation of PnPy. nih.govresearchgate.netasm.orgnih.govnih.govresearchgate.net In Streptomyces, PnPy decarboxylase converts PnPy to phosphonoacetaldehyde. asm.orgportlandpress.com The lack of a direct homolog in Pseudomonas indicates an alternative mechanism for processing PnPy. nih.govresearchgate.netasm.orgnih.govnih.gov

Role of Citrate (B86180) Synthase-like Enzymes (e.g., Psf2)

Instead of a PnPy decarboxylase, the Pseudomonas syringae PB-5123 genome contains a gene (psf2) encoding a citrate synthase-like enzyme. nih.govresearchgate.netasm.orgnih.govnih.gov This enzyme, Psf2, is homologous to proteins involved in the biosynthesis of other phosphonate (B1237965) natural products like FR-900098 and phosphinothricin, where they add an acetyl group to PnPy. nih.govresearchgate.netasm.org Experimental data, including heterologous expression and activity assays, have confirmed that Psf2 catalyzes an aldol-like condensation of acetyl-CoA and PnPy, followed by hydrolysis, to form 2-phosphonomethylmalate (2-Pmm). asm.orgrsc.orgnih.govresearchgate.net This reaction helps to drive the unfavorable equilibrium of PnPy formation forward in the absence of a dedicated decarboxylase. asm.orgnih.gov

Oxidative Decarboxylation by PsfC (Metalloenzyme Activity)

Further along the Pseudomonas pathway, the intermediate 2-Pmm undergoes an oxidative decarboxylation. pnas.orgpnas.orgnih.govnih.gov This transformation is catalyzed by PsfC, an enzyme that was initially annotated as a metallohydrolase but has been identified as belonging to a new class of diiron metalloenzymes within the polymerase and histidinol (B1595749) phosphatase superfamily. pnas.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.net PsfC catalyzes the oxidative decarboxylation of 2-Pmm to form 3-oxo-4-phosphonobutanoate. pnas.orgpnas.orgnih.govnih.gov This intermediate can then undergo further transformation, including adventitious decarboxylation in vivo to 2-oxopropylphosphonate (2-OPP), a known intermediate in the P. syringae pathway. pnas.orgnih.govportlandpress.comresearchgate.net The characterization of PsfC and its oxidative decarboxylation activity was crucial in elucidating the complete fosfomycin biosynthetic pathway in pseudomonads. pnas.orgpnas.orgnih.govnih.gov

Below is a table summarizing the key enzymes and their roles in the Pseudomonad fosfomycin biosynthetic pathway discussed:

| Enzyme | Proposed Role in Pseudomonas Pathway | Substrates | Products |

| PEP mutase | Converts PEP to PnPy | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) |

| Psf2 (Citrate synthase-like) | Catalyzes condensation and hydrolysis | Phosphonopyruvate (PnPy), Acetyl-CoA | 2-Phosphonomethylmalate (2-Pmm) |

| PsfC (Metalloenzyme) | Catalyzes oxidative decarboxylation | 2-Phosphonomethylmalate (2-Pmm) | 3-oxo-4-phosphonobutanoate |

| PsfD (Oxidoreductase) | Stereospecifically reduces 2-OPP | 2-Oxopropylphosphonate (2-OPP) | (S)-2-Hydroxypropylphosphonate ((S)-2-HPP) |

| PsfE (HPP epoxidase) | Catalyzes epoxidation | (S)-2-Hydroxypropylphosphonate ((S)-2-HPP) | Fosfomycin |

Note: This table is based on detailed research findings regarding the enzymatic steps in the Pseudomonad pathway. pnas.orgnih.govrsc.orgacs.orgnih.govacs.orgportlandpress.comnih.govresearchgate.net

Synthetic Production Methodologies

While fosfomycin is a natural product, its low molecular weight makes chemical synthesis a viable and utilized method for its commercial production. rcsb.orgsciendo.comercros.es Several chemical synthesis routes have been developed since its initial discovery. rsc.org Generally, these synthetic methodologies can be categorized into three main approaches: epoxidation of (Z)-1-propenylphosphonates, 1,2-dihydroxypropylphosphonate ring closure, or halohydrinphosphonate ring closure. rsc.org

One approach involves the synthesis of fosfomycin trometamol salt, a common form for oral administration. wikipedia.orgsciendo.commims.comgoogle.comgoogle.com Methods for synthesizing this salt include reactions starting from fosfomycin phenylethylamine salt or by using fosfomycin sodium or fosfomycin acid as raw materials. sciendo.comgoogle.comgoogle.com For instance, one described method involves the reaction of fosfomycin sodium with H-type cation exchange resin in methanol (B129727) solution to obtain fosfomycin acid, followed by neutralization with trometamol. google.comgoogle.com Another method for preparing fosfomycin trometamol involves the reaction of tosic acid tromethamine salt with fosfomycin phenylethylamine salt monohydrate. google.com

Chemical synthesis allows for the production of different salts of fosfomycin, such as fosfomycin calcium, fosfomycin sodium, and fosfomycin trometamol, which are used in various pharmaceutical formulations. sciendo.comercros.esfishersci.ca Companies like Ercros utilize chemical synthesis processes for the large-scale production of these fosfomycin salts. ercros.es

In Vitro Research Methodologies and Cellular Interaction Studies

Antimicrobial Susceptibility Testing Methodologies

Determining the minimum inhibitory concentration (MIC) or zone of inhibition is fundamental to assessing bacterial susceptibility to fosfomycin (B1673569). Several methods are used, with agar (B569324) dilution considered the reference standard by leading organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) nih.govnih.govnih.govmdpi.com.

Agar Dilution with Glucose-6-Phosphate Supplementation

Agar dilution is the gold standard method for fosfomycin susceptibility testing nih.govnih.govnih.govmdpi.com. This method involves preparing Mueller-Hinton agar plates containing varying concentrations of fosfomycin. A critical aspect of fosfomycin agar dilution is the supplementation of the agar with glucose-6-phosphate (G6P) nih.govscielo.org.zaoup.com. The addition of G6P is necessary to induce the hexose (B10828440) phosphate (B84403) transport system (UhpT) in bacteria, which is one of the active transport mechanisms for fosfomycin entry into the bacterial cell mdpi.comnih.govresearchgate.netnih.gov. Without G6P supplementation, the in vitro activity of fosfomycin may be underestimated, particularly for bacteria that primarily utilize the UhpT system for uptake oup.comresearchgate.net.

In this method, a standardized bacterial inoculum is spotted onto the surface of the agar plates containing different antibiotic concentrations. The MIC is determined as the lowest concentration of fosfomycin that inhibits visible bacterial growth after incubation scielo.org.za. Agar dilution is labor-intensive and not routinely performed in many clinical microbiology laboratories nih.govnih.gov.

Broth Microdilution Considerations and Limitations

Broth microdilution (BMD) is a widely used method for antimicrobial susceptibility testing of many antibiotics, but its use for fosfomycin is not recommended by CLSI due to unsatisfactory precision, the occurrence of "skipped wells" (no growth in a well followed by growth at a higher antibiotic concentration), and trailing endpoints nih.govmdpi.comnih.gov. Some studies indicate that BMD may show higher MIC values than agar dilution, potentially leading to false resistance results, especially in non- E. coli isolates mdpi.com. However, other research suggests that BMD might be a reliable method for testing certain organisms like P. aeruginosa, though organism-specific breakpoints are needed asm.org. Automated broth microdilution systems have also shown variable agreement with the reference agar dilution method, with acceptable categorical agreement rates observed for E. coli and K. pneumoniae in some evaluations, but high very major error rates in others, particularly with resistant strains mjima.org.

Disk Diffusion and Etest Applications

Disk diffusion and Etest (gradient diffusion) are simpler and more commonly used methods in routine clinical laboratories compared to agar dilution nih.govoup.com.

Disk diffusion involves placing a paper disk containing a standardized amount of fosfomycin (typically 200 µg fosfomycin and 50 µg glucose-6-phosphate) onto an agar plate inoculated with the test organism scielo.org.zaasm.orgayubmed.edu.pk. After incubation, the diameter of the zone of inhibition around the disk is measured and interpreted according to established breakpoints to categorize the isolate as susceptible, intermediate, or resistant scielo.org.zaayubmed.edu.pk. While disk diffusion is widely used, its performance for fosfomycin can be variable, and interpretation can be challenging due to the potential for inner colonies or hazy growth within the inhibition zone oup.com. Some studies have shown good agreement with agar dilution for E. coli and S. aureus, but poorer agreement for other Gram-negative bacteria like Klebsiella species and P. aeruginosa researchgate.net.

Etest utilizes a plastic strip impregnated with a gradient of fosfomycin concentrations scielo.org.zaoup.comasm.org. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read directly from the strip where the inhibition zone intersects the strip scielo.org.zamdpi.com. Etest has been evaluated as an alternative to agar dilution, with some studies showing acceptable categorical agreement for certain organisms like E. coli and E. faecalis, but higher error rates for others, particularly non-E. coli Enterobacterales and P. aureus mdpi.comasm.orgresearchgate.net. The performance of Etest can also be influenced by the specific bacterial species being tested nih.gov.

Challenges in Standardized Breakpoint Determination

A significant challenge in fosfomycin susceptibility testing is the determination and standardization of breakpoints across different methods and bacterial species nih.govnih.govasm.org. CLSI and EUCAST provide breakpoints, but they can differ between the two organizations and are often limited to specific organisms (primarily E. coli and E. faecalis for urinary isolates) and testing methods mdpi.comnih.govasm.orgresearchgate.netnih.gov. The lack of universally accepted breakpoints for many species, especially for systemic infections, complicates the interpretation of susceptibility test results and can hinder the optimal clinical use of fosfomycin nih.govasm.orgresearchgate.net. Recent changes in breakpoint criteria by organizations like EUCAST have further narrowed the availability of interpretive criteria for certain species and routes of administration mdpi.com.

Synergistic Antimicrobial Combination Studies

Given the potential for resistance development when fosfomycin is used as monotherapy for certain infections, particularly systemic ones, in vitro studies evaluating the synergistic activity of fosfomycin in combination with other antimicrobial agents are important seq.es. Synergy studies aim to identify combinations that enhance antimicrobial activity, potentially allowing for lower dosages and reducing the risk of resistance emergence mdpi.comseq.esresearchgate.net.

Evaluation of Fosfomycin with Other Antimicrobial Classes

In vitro studies have investigated the synergistic potential of fosfomycin with various classes of antibiotics against a range of Gram-positive and Gram-negative bacteria. These studies often utilize methods such as checkerboard assays or time-kill curves to assess the combined effect of the antibiotics elsevier.esnih.gov.

Research has shown that fosfomycin can exhibit synergy with beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, against both Gram-positive (e.g., S. aureus, including MRSA) and Gram-negative bacteria (e.g., P. aeruginosa, Enterobacterales) seq.esresearchgate.netelsevier.esmicrobiologyresearch.org. This synergy may be related to fosfomycin's inhibition of cell wall synthesis, which can enhance the activity of beta-lactams that target later stages of peptidoglycan production mdpi.comseq.es.

Combinations of fosfomycin with aminoglycosides (e.g., gentamicin, amikacin) have also demonstrated synergistic effects, particularly against Gram-negative bacteria like P. aeruginosa and carbapenem-resistant Enterobacterales seq.esresearchgate.netnih.gov. This synergy might be beneficial in treating serious infections and could potentially allow for lower aminoglycoside doses, reducing the risk of toxicity seq.es.

Studies have also explored the combination of fosfomycin with glycopeptides (e.g., vancomycin) and lipopeptides (e.g., daptomycin) against Gram-positive pathogens like MRSA and vancomycin-resistant enterococci (VRE) seq.eselsevier.es. In vitro data suggest synergistic or additive effects with these combinations seq.eselsevier.es.

Other combinations investigated include fosfomycin with fluoroquinolones (e.g., ciprofloxacin (B1669076), levofloxacin), polymyxins (e.g., colistin), and tigecycline, showing variable synergistic activity depending on the bacterial species and the specific combination researchgate.netnih.govmicrobiologyresearch.org.

While in vitro synergy studies provide valuable insights into potential treatment strategies, the clinical relevance of these findings needs to be confirmed through in vivo studies and clinical trials researchgate.net.

Table 1: Summary of In Vitro Susceptibility Testing Methods for Fosfomycin

| Method | Description | Reference Standard? | Key Considerations/Limitations |

| Agar Dilution | Incorporating varying fosfomycin concentrations in agar plates. | Yes nih.govnih.govnih.govmdpi.com | Requires glucose-6-phosphate supplementation nih.govscielo.org.zaoup.com. Labor-intensive, not routine in many labs nih.govnih.gov. |

| Broth Microdilution | Testing fosfomycin in liquid media in microtiter plates. | No nih.govmdpi.comnih.gov | Not recommended by CLSI due to precision issues, skipped wells, trailing endpoints nih.gov. May overestimate MICs mdpi.com. Variable performance asm.org. |

| Disk Diffusion | Measuring inhibition zone around a fosfomycin-impregnated disk on agar. | Yes (for specific organisms/uses) asm.orgayubmed.edu.pk | Requires glucose-6-phosphate in disk scielo.org.zaasm.orgayubmed.edu.pk. Interpretation challenges (inner colonies, haze) oup.com. Variable performance by species researchgate.net. |

| Etest (Gradient Diffusion) | Using a strip with a gradient of fosfomycin concentrations on agar. | No researchgate.net | Provides MIC value mdpi.com. Variable agreement with agar dilution depending on species nih.govmdpi.comasm.orgresearchgate.net. Performance influenced by species nih.gov. |

Table 2: Examples of In Vitro Synergistic Combinations with Fosfomycin

| Fosfomycin Combined With | Target Pathogens (Examples) | Observed Effect (In Vitro) | Source(s) |

| Beta-lactams | S. aureus (MRSA, MSSA), P. aeruginosa, Enterobacterales | Synergy/Additive | seq.esresearchgate.netelsevier.esmicrobiologyresearch.org |

| Aminoglycosides | P. aeruginosa, Carbapenem-resistant Enterobacterales | Synergy | seq.esresearchgate.netnih.gov |

| Glycopeptides (Vancomycin) | S. aureus (MRSA), Enterococcus spp. | Synergy/Additive | seq.eselsevier.es |

| Lipopeptides (Daptomycin) | S. aureus (MRSA, MSSA), Vancomycin-resistant Enterococcus | Synergy/Additive | seq.eselsevier.es |

| Fluoroquinolones | P. aeruginosa, Carbapenem-resistant E. coli | Synergy (variable) | researchgate.netnih.gov |

| Polymyxins (Colistin) | Carbapenem-resistant E. coli | Synergy | nih.gov |

| Tigecycline | Carbapenem-resistant E. coli | Synergy (variable), Indifference | nih.govmicrobiologyresearch.org |

Assessment of Resistance Development Prevention in Combination Regimens

Monotherapy with fosfomycin can lead to the rapid emergence of resistance in certain bacterial species. wikipedia.orgwikipedia.org Consequently, significant in vitro research focuses on evaluating the ability of fosfomycin in combination with other antibiotics to suppress or prevent the development of resistance. Studies investigate various combinations against a range of pathogens, including multidrug-resistant (MDR) organisms like Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikidata.orgzhanggroup.orgmpg.de

These assessments often involve serial passage experiments where bacterial isolates are exposed to subinhibitory concentrations of single agents and combinations over time. The rate and level of resistance development (measured by changes in Minimum Inhibitory Concentration - MIC) are compared between monotherapy and combination therapy arms. Research has demonstrated that combining fosfomycin with agents like beta-lactams, aminoglycosides, or polymyxins can significantly reduce the frequency of resistance emergence compared to fosfomycin used alone. zhanggroup.orgmpg.de For instance, studies on Enterococcus and Staphylococcus aureus have shown that combinations involving fosfomycin can close the "mutant selection window," thereby preventing the selection of resistant subpopulations. wikidata.org

Methodological Approaches for Synergy: Time-Kill Assays, Checkerboards, FICI

In vitro synergy testing is employed to determine if the combined effect of fosfomycin and another antibiotic is greater than the sum of their individual effects. Common methodologies include the checkerboard assay and time-kill assays. guidetopharmacology.orguni.lu

The checkerboard assay involves testing a range of concentrations of two antibiotics in combination in a microtiter plate format. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI). guidetopharmacology.org The FICI is calculated using the formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) guidetopharmacology.org

Interpretation of FICI values typically follows established criteria:

Synergy: FICI ≤ 0.5 guidetopharmacology.org

Additive: 0.5 < FICI ≤ 1 guidetopharmacology.org

Indifference: 1 < FICI < 4 guidetopharmacology.org

Antagonism: FICI ≥ 4 guidetopharmacology.org

Time-kill assays provide dynamic information on the rate and extent of bacterial killing over time when exposed to single agents and combinations. guidetopharmacology.org Synergy in time-kill assays is generally defined as a ≥2 log₁₀ CFU/mL reduction in bacterial count by the combination compared to the most active single agent at a specific time point (e.g., 24 hours). guidetopharmacology.org Time-kill studies are often used to confirm synergistic or additive interactions observed in checkerboard assays.

Studies using these methods have reported synergistic interactions between fosfomycin and various antibiotics against a wide range of bacteria. For example, synergy has been observed with beta-lactams, aminoglycosides, glycopeptides (like vancomycin (B549263) and teicoplanin), and linezolid (B1675486) against pathogens such as Staphylococcus spp., Enterococcus spp., Pseudomonas aeruginosa, and Klebsiella pneumoniae. wikipedia.orgguidetopharmacology.orgzhanggroup.orguni.lu

Molecular Interaction Analyses

Understanding the molecular interactions of fosfomycin with its bacterial targets and transport systems is crucial for elucidating its mechanism of action and the basis of resistance.

Studies on Binding to Bacterial Transporters (GlpT, UhpT)

Fosfomycin is an analog of phosphoenolpyruvate (B93156) (PEP) and is transported into bacterial cells primarily by two distinct uptake systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT). GlpT is constitutively expressed, while UhpT is inducible by glucose-6-phosphate.

Studies investigating the binding and function of these transporters often involve genetic approaches, such as creating knockout mutants of glpT and uhpT or their regulatory genes (uhpA, uhpB, uhpC, cyaA, ptsI). Loss-of-function mutations in glpT and/or uhpT lead to reduced intracellular accumulation of fosfomycin, contributing significantly to resistance. Research has shown that mutations affecting the expression or function of these transporters are major mechanisms of chromosomal fosfomycin resistance. Transport assays, measuring the uptake of radiolabeled fosfomycin, are used to directly assess the activity of these transporters.

Investigations of MurA Enzyme Binding and Conformational Changes

The intracellular target of fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme essential for the first committed step of peptidoglycan biosynthesis. MurA catalyzes the transfer of an enolpyruvyl moiety from PEP to UDP-N-acetylglucosamine (UDP-GlcNAc). Fosfomycin, as a PEP analog, acts as an irreversible inhibitor of MurA by forming a covalent adduct with a conserved cysteine residue (Cys115 in Escherichia coli) in the enzyme's active site.

Structural studies, including X-ray crystallography, have revealed that MurA exists in different conformational states. The unliganded enzyme is typically in an "open" conformation. Upon binding of the substrate UDP-GlcNAc, MurA undergoes a significant conformational change to a "closed" form, which is catalytically competent and creates the binding site for PEP (or fosfomycin). Fosfomycin binds to this induced active site and forms the covalent bond with the cysteine residue, permanently inactivating the enzyme.

Techniques such as limited tryptic digestion, small-angle X-ray scattering (SAXS), and fluorescence spectroscopy have been used to study these substrate- and inhibitor-induced conformational changes in MurA. These studies provide insights into the molecular mechanism of MurA inhibition by fosfomycin.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and affinities of small molecules like fosfomycin to biological macromolecules such as proteins. These methods are valuable for understanding drug-target interactions at an atomic level and can complement experimental studies.

Molecular docking simulations have been applied to study the interaction of fosfomycin with its primary target, MurA. These simulations can predict how fosfomycin fits into the active site of MurA, particularly in the presence of UDP-GlcNAc, and identify key residues involved in binding, including the catalytic cysteine.

Beyond MurA, molecular docking and dynamics simulations have also been used to explore the potential interactions of fosfomycin with other bacterial proteins. For example, simulations have investigated fosfomycin's binding to Staphylococcus aureus alpha-hemolysin (B1172582) (Hla) to understand potential anti-virulence effects and to fosfomycin resistance kinases (FomA) to study resistance mechanisms and identify potential inhibitors of these enzymes. These computational approaches provide theoretical frameworks for understanding molecular interactions and guiding further experimental research.

Analysis of Gene Expression Levels (e.g., murA, glpT, uhpT, cyaA, tet38)

Changes in the expression levels of genes involved in fosfomycin uptake, target activity, or efflux can significantly impact bacterial susceptibility. Quantitative real-time PCR (qRT-PCR) and other gene expression analysis techniques are used to measure the transcript levels of relevant genes under different conditions, such as exposure to fosfomycin or other environmental cues.

Studies have analyzed the expression of genes encoding the fosfomycin transporters, glpT and uhpT, and their regulators, including cyaA and ptsI (involved in cAMP synthesis which influences transporter expression), and the uhp regulatory locus (uhpA, uhpB, uhpC). Altered expression of these genes, often due to mutations or environmental factors, can lead to reduced transporter production and consequently decreased fosfomycin uptake and increased resistance.

Cellular Assays for Biological Activity and Interactions

Cellular assays are fundamental tools in the in vitro investigation of fosfomycin, providing insights into its efficacy beyond simple minimum inhibitory concentration (MIC) determination. These assays explore how fosfomycin interacts with bacterial communities, such as biofilms, and how it influences mammalian host cells, including immune cells and general cell lines.

Evaluation of Biofilm Penetration and Structural Alterations

Bacterial biofilms are complex communities encased in a self-produced matrix, which often confers increased resistance to antibiotics compared to planktonic (free-floating) bacteria. In vitro studies utilize various methods to assess fosfomycin's ability to penetrate and alter biofilm structures.

Research indicates that fosfomycin possesses the ability to penetrate into biofilms nih.govtoku-e.commdpi.comasm.orgnih.govasm.org. Several experimental studies, including in vitro and biofilm infection models, have shown that fosfomycin, either alone or in combination with other antibiotics, can reduce or eradicate bacteria within biofilms and also lead to modifications of the biofilm structure nih.govinfectopharm.commdpi.comasm.orgseq.es.